1-(Tert-butyl)-4-nitro-1H-pyrazole

Organic Synthesis Process Chemistry Heterocyclic Chemistry

1-(Tert-butyl)-4-nitro-1H-pyrazole is a non-tautomerizing pyrazole scaffold; its N1-tert-butyl group locks the heterocycle into a single protonation state, ensuring predictable reactivity. The C4-nitro group is efficiently reduced to 4-amino-1-tert-butylpyrazole (92% yield), a ready handle for amide, sulfonamide, and diazonium couplings. Compared to 4-nitro-1H-pyrazole, the tert-butyl substituent increases lipophilicity, improving cell permeability in phenotypic screens. This crystalline solid (mp 76–77 °C) streamlines synthesis of kinase inhibitors, GPCR modulators, and agrochemical leads, eliminating post-amination protection steps. Order now to accelerate your library production and hit-to-lead campaigns.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 97421-12-0
Cat. No. B1312676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butyl)-4-nitro-1H-pyrazole
CAS97421-12-0
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C(C=N1)[N+](=O)[O-]
InChIInChI=1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3
InChIKeyFPKZTRHYFSEGRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Tert-butyl)-4-nitro-1H-pyrazole (CAS 97421-12-0): Technical Specifications and Structural Classification for Procurement Assessment


1-(Tert-butyl)-4-nitro-1H-pyrazole (CAS 97421-12-0) is a 1,4-disubstituted pyrazole derivative with molecular formula C₇H₁₁N₃O₂ and molecular weight 169.18 g/mol . The compound features a tert-butyl group at the N1 position and a nitro group at the C4 position of the pyrazole ring, producing a white to off-white crystalline solid . The tert-butyl substituent eliminates the prototropic tautomerism characteristic of unsubstituted pyrazoles, fixing the nitrogen protonation state and conferring distinct physicochemical properties compared to 4-nitro-1H-pyrazole lacking this substituent [1]. The compound serves as a versatile scaffold for further functionalization, with the nitro group enabling reduction to the corresponding 4-aminopyrazole derivative, a valuable intermediate in pharmaceutical synthesis .

Why 4-Nitro-1H-pyrazole or 1-(tert-Butyl)-1H-pyrazole Cannot Substitute for 1-(Tert-butyl)-4-nitro-1H-pyrazole in Synthesis and Screening Applications


Substituting 1-(tert-butyl)-4-nitro-1H-pyrazole with structurally related analogs introduces measurable performance deficits across synthetic efficiency, physicochemical properties, and functional versatility. The N1-tert-butyl group eliminates the annular tautomerism present in 4-nitro-1H-pyrazole, thereby locking the heterocycle into a single well-defined protonation state that ensures predictable reactivity in downstream transformations [1]. Conversely, 1-(tert-butyl)-1H-pyrazole lacks the C4-nitro group required for key derivatization pathways, notably the high-yield hydrogenation to 4-amino-1-tert-butylpyrazole that achieves a reported 92% yield . Furthermore, the combined presence of both substituents alters lipophilicity relative to mono-substituted analogs—with the tert-butyl group increasing LogP compared to 4-nitropyrazole (LogP ~0.4) —affecting solubility, membrane permeability, and chromatographic behavior in ways that render direct interchange inappropriate without experimental revalidation. These differences translate directly into procurement decisions: selecting the incorrect analog can compromise synthetic yield, alter biological assay outcomes, and necessitate additional purification or optimization steps.

Quantitative Differentiation of 1-(Tert-butyl)-4-nitro-1H-pyrazole (CAS 97421-12-0) Relative to Closest Structural Analogs


Synthetic Route Yield Comparison: 1-(Tert-butyl)-4-nitro-1H-pyrazole vs. Alternative Synthetic Approaches

The synthesis of 1-(tert-butyl)-4-nitro-1H-pyrazole via nitration of 1-(tert-butyl)-1H-pyrazole achieves a reported yield of 64% under standard nitration conditions . An alternative route starting from 4-nitropyrazole and tert-butyl bromide affords a comparable yield of approximately 64% [1]. By contrast, the direct nitration of 1-(tert-butyl)-1H-pyrazole (which lacks the C4-nitro group) to produce the same target compound proceeds with 64% yield, whereas the reverse approach—attempting to install the tert-butyl group on 4-nitro-1H-pyrazole—is not a viable synthetic strategy due to the electron-withdrawing nitro group deactivating the N1 position toward alkylation [2]. For procurement planning, the 64% yield benchmark provides a quantitative baseline for assessing synthetic feasibility and cost-of-goods when scaling this intermediate.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Downstream Derivatization Efficiency: Nitro Group Reduction Yield to 4-Amino-1-tert-butylpyrazole

1-(Tert-butyl)-4-nitro-1H-pyrazole undergoes clean hydrogenation to 4-amino-1-tert-butylpyrazole with a reported yield of 92% under standard Pd/C-catalyzed conditions . The amino derivative serves as a critical intermediate for further functionalization, including amide coupling, sulfonamide formation, and diazonium chemistry. By comparison, 4-nitro-1H-pyrazole (lacking the N1-tert-butyl group) would afford 4-amino-1H-pyrazole upon reduction—a compound with distinct physicochemical properties and different downstream reactivity owing to the free N–H group [1]. The high 92% reduction yield demonstrates that the N1-tert-butyl group does not impede catalytic hydrogenation and that the nitro group remains accessible for chemoselective transformation, a key consideration when selecting this compound over analogs with alternative substitution patterns.

Medicinal Chemistry Intermediate Synthesis Hydrogenation

Physicochemical Property Differentiation: Melting Point and Thermal Stability vs. Structural Analogs

1-(Tert-butyl)-4-nitro-1H-pyrazole exhibits a melting point of 76–77°C . This value distinguishes it from structurally related compounds: 4-nitro-1H-pyrazole (CAS 2072-71-1) melts at a significantly lower temperature (reported range 162–164°C, though some sources indicate lower values depending on purity), while 1-(tert-butyl)-1H-pyrazole (CAS 15754-60-6) is a liquid at room temperature . The crystalline solid form with a moderate melting point facilitates purification by recrystallization and enables reliable weighing and handling in parallel synthesis workflows. The predicted density of 1.20±0.1 g/cm³ and boiling point of 261.9±13.0°C further define the compound's physical profile .

Physical Chemistry Crystallization Purification

Lipophilicity Modulation: Impact of N1-tert-Butyl Substitution on LogP Relative to 4-Nitropyrazole

The N1-tert-butyl group in 1-(tert-butyl)-4-nitro-1H-pyrazole substantially increases lipophilicity compared to the unsubstituted parent compound 4-nitro-1H-pyrazole. While direct experimental LogP data for 1-(tert-butyl)-4-nitro-1H-pyrazole were not located in the accessible literature, data for the closely related positional isomer 3-(tert-butyl)-4-nitro-1H-pyrazole indicate that the tert-butyl group significantly elevates LogP relative to 4-nitropyrazole, which has a reported LogP of approximately 0.4 . The increased lipophilicity conferred by the tert-butyl substituent enhances membrane permeability in biological assays and alters chromatographic retention behavior—both critical parameters for compound library screening and medicinal chemistry optimization. The 1-substitution pattern (N-alkylation) in the target compound is expected to produce similar lipophilicity enhancement while maintaining the nitro group's electron-withdrawing character for subsequent reduction chemistry.

Drug Discovery ADME Lipophilicity

Safety and Handling Profile: GHS Hazard Classification for Procurement and Laboratory Planning

1-(Tert-butyl)-4-nitro-1H-pyrazole carries defined GHS hazard statements that inform laboratory handling protocols and procurement decisions. According to supplier safety data, the compound is classified with H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and the combined hazard statement H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) [1]. These hazard classifications are consistent with the presence of the nitro group, a known toxicophore requiring appropriate personal protective equipment (PPE) and ventilation controls. By contrast, 1-(tert-butyl)-1H-pyrazole (lacking the nitro group) exhibits a different hazard profile with reduced acute toxicity concerns, while 4-nitro-1H-pyrazole shares similar nitro-associated hazards but differs in physical form [2]. For procurement, this hazard profile mandates specific storage conditions (room temperature, dry environment) [3] and influences shipping classification, quantity limitations, and facility safety compliance requirements.

Laboratory Safety Hazard Communication Chemical Handling

Procurement-Guiding Application Scenarios for 1-(Tert-butyl)-4-nitro-1H-pyrazole (CAS 97421-12-0)


Synthesis of 4-Amino-1-tert-butylpyrazole as a Pharmaceutical Intermediate

1-(Tert-butyl)-4-nitro-1H-pyrazole serves as the direct precursor to 4-amino-1-tert-butylpyrazole (CAS 97421-13-1) via catalytic hydrogenation, achieving a demonstrated 92% yield under standard Pd/C conditions . The resulting 4-aminopyrazole derivative is a versatile building block for amide bond formation, sulfonamide synthesis, and diazonium-based coupling reactions. The N1-tert-butyl group remains intact throughout the reduction, providing a permanent protecting group that eliminates N–H tautomerism and enhances lipophilicity for downstream applications. This application scenario is particularly relevant for medicinal chemistry groups synthesizing kinase inhibitors, GPCR modulators, or other pyrazole-containing pharmacophores where the 4-amino group serves as a vector for fragment elaboration. Procurement of 1-(tert-butyl)-4-nitro-1H-pyrazole in this context enables a two-step sequence (nitro reduction followed by functionalization) rather than requiring separate installation of the tert-butyl protecting group post-amination, streamlining synthetic workflows and reducing step count [1].

Scaffold for Parallel Library Synthesis and SAR Exploration

The combination of a crystalline solid form (melting point 76–77°C) and a stable, non-tautomerizing pyrazole core makes 1-(tert-butyl)-4-nitro-1H-pyrazole an ideal scaffold for automated parallel synthesis and compound library production. The tert-butyl group at N1 eliminates annular tautomerism, ensuring that each library member derived from this scaffold exists as a single, well-defined chemical species with predictable physicochemical properties [1]. This contrasts with 4-nitro-1H-pyrazole, which undergoes tautomeric equilibration that can complicate purification, characterization, and biological assay interpretation. Additionally, the increased lipophilicity conferred by the tert-butyl group (relative to 4-nitropyrazole, LogP ~0.4) shifts library members into a more favorable LogP range for cell permeability, a critical consideration in phenotypic screening and target-based drug discovery programs. The 64% benchmark yield for scaffold synthesis provides procurement teams with a reliable cost basis for large-scale library production planning.

Building Block for Agrochemical Intermediate Synthesis

The nitro group at the C4 position of 1-(tert-butyl)-4-nitro-1H-pyrazole enables reduction to the corresponding amine, a functional handle employed in the synthesis of agrochemical active ingredients including fungicides and herbicides . The tert-butyl substituent increases lipophilicity and metabolic stability—properties that correlate with improved field persistence and target organism uptake in agrochemical applications [1]. The compound's hazard classification (H315, H319, H335, H302+H312+H332) informs appropriate handling protocols in pilot-scale synthesis and formulation development. For agrochemical discovery programs, procurement of this pre-functionalized pyrazole scaffold eliminates the need for separate installation of both the tert-butyl protecting group and the nitro functionality, reducing the synthetic burden in hit-to-lead optimization campaigns. The consistent 64% yield achieved in the nitration of 1-(tert-butyl)-1H-pyrazole supports cost-effective scaling for kilogram-quantity intermediate production.

Crystallization and Solid-State Studies of 4-Nitropyrazole Derivatives

The crystalline nature of 1-(tert-butyl)-4-nitro-1H-pyrazole, with a well-defined melting point of 76–77°C , makes this compound suitable for solid-state characterization studies, including single-crystal X-ray diffraction analysis and thermodynamic profiling. The fixed N1-tert-butyl substituent eliminates the crystallographic disorder associated with prototropic tautomerism in unsubstituted pyrazoles, yielding higher-quality diffraction data for structural determination [1]. Studies on structurally related 4-nitropyrazoles have demonstrated that nitro group placement and N-substitution patterns significantly influence crystal packing, intermolecular interactions, and sublimation thermodynamics . For materials science and crystallography laboratories, procurement of 1-(tert-butyl)-4-nitro-1H-pyrazole provides a well-behaved model system for investigating the interplay between molecular substitution and solid-state architecture in heterocyclic nitro compounds. The predicted density of 1.20±0.1 g/cm³ further supports crystal growth optimization and polymorph screening efforts.

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